molecular formula C8H8N4OS B5554746 m-(5-(Methylthio)-1H-tetrazol-1-yl)phenol CAS No. 94201-88-4

m-(5-(Methylthio)-1H-tetrazol-1-yl)phenol

Cat. No.: B5554746
CAS No.: 94201-88-4
M. Wt: 208.24 g/mol
InChI Key: CACHDMAEKVFSIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

m-(5-(Methylthio)-1H-tetrazol-1-yl)phenol is a phenol derivative with a unique structure that includes a tetrazole ring and a methylthio group

Scientific Research Applications

Synthesis and Photo-Physical Characteristics

A study by Padalkar et al. (2011) focused on the synthesis and characterization of novel fluorescent compounds derived from benzimidazole, benzoxazole, and benzothiazole, showcasing their excited state intra-molecular proton transfer pathway, dual emission characteristics, and thermal stability. Such compounds, including derivatives of phenol, have potential applications in fluorescent materials and sensors due to their stability and photo-physical properties (Padalkar et al., 2011).

Structural Analysis and Bioassay Studies

Research by Al-Hourani et al. (2020) detailed the synthesis, crystal structure analysis using X-ray crystallography, and bioassay studies of tetrazole compounds. These studies contribute to the understanding of molecular interactions and structural characteristics of tetrazole derivatives, which could be important for designing materials with specific biological or chemical properties (Al-Hourani et al., 2020).

Antibacterial Properties

Kakanejadifard et al. (2013) synthesized Schiff base compounds with antibacterial activities against gram-positive and gram-negative bacteria. These findings highlight the potential of phenol derivatives in developing new antibacterial agents and materials with antimicrobial properties (Kakanejadifard et al., 2013).

Antitubercular Agents

A study by Ramprasad et al. (2015) designed phenothiazine and thiadiazole hybrid derivatives that showed significant inhibition activity against Mycobacterium tuberculosis. This research demonstrates the potential of integrating phenol derivatives into compounds for treating tuberculosis and other microbial infections (Ramprasad et al., 2015).

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-(5-(Methylthio)-1H-tetrazol-1-yl)phenol typically involves the introduction of the tetrazole ring and the methylthio group onto a phenol backbone. One common method involves the reaction of 3-hydroxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized to form the tetrazole ring, followed by methylation to introduce the methylthio group .

Properties

IUPAC Name

3-(5-methylsulfanyltetrazol-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4OS/c1-14-8-9-10-11-12(8)6-3-2-4-7(13)5-6/h2-5,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACHDMAEKVFSIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=NN1C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10241028
Record name m-(5-(Methylthio)-1H-tetrazol-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10241028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94201-88-4
Record name 3-[5-(Methylthio)-1H-tetrazol-1-yl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94201-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-(5-(Methylthio)-1H-tetrazol-1-yl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094201884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-(5-(Methylthio)-1H-tetrazol-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10241028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-[5-(methylthio)-1H-tetrazol-1-yl]phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.094.210
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.